molecular formula C12H12N2O B7961785 N-(2-cyanocyclobutyl)benzamide

N-(2-cyanocyclobutyl)benzamide

Cat. No.: B7961785
M. Wt: 200.24 g/mol
InChI Key: DKTSZQJYLGCNMM-UHFFFAOYSA-N
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Description

N-(2-cyanocyclobutyl)benzamide is a synthetic benzamide derivative featuring a cyclobutyl ring substituted with a cyano group at the 2-position, linked to a benzamide moiety. The cyclobutyl ring introduces steric strain and conformational rigidity, which may influence reactivity and biological interactions.

Properties

IUPAC Name

N-(2-cyanocyclobutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-10-6-7-11(10)14-12(15)9-4-2-1-3-5-9/h1-5,10-11H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTSZQJYLGCNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C#N)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanocyclobutyl)benzamide typically involves the reaction of 2-cyanocyclobutylamine with benzoyl chloride. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanocyclobutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The benzamide group can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as this compound oxides.

    Reduction: Reduced products like N-(2-aminocyclobutyl)benzamide.

    Substitution: Substituted benzamides with various functional groups replacing the amide nitrogen.

Scientific Research Applications

N-(2-cyanocyclobutyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-cyanocyclobutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Cyclobutyl vs. This strain may also affect conformational stability in biological systems.
  • Substituent Effects: The cyano group in the target compound differs from the oxo group in 3f and the chloro group in 3g. Electron-withdrawing cyano substituents may enhance metabolic stability compared to electron-donating groups like ethoxy in CTPB .
  • Synthesis Yields : Yields for cyclobutyl derivatives (3f: 68%, 3g: 42%) suggest that bulky substituents (e.g., chloro) reduce efficiency, possibly due to steric hindrance during cyclization .

Key Observations :

  • HDAC2 Inhibition: Benzamide derivatives with amino and imidazole substituents (e.g., N-(2-amino-5-imidazol-phenyl)benzamide) show strong HDAC2 binding, suggesting that electron-rich groups enhance activity . The cyano group in N-(2-cyanocyclobutyl)benzamide may similarly improve target engagement.
  • p300 Modulation: Cyanobenzamide derivatives like CTPB exhibit dual roles as p300 activators or inhibitors, depending on substituents . The target compound’s cyano group could position it as a modulator of epigenetic enzymes.
  • Antioxidant Activity: Natural benzamides with hydroxyl groups (e.g., N-(2-phenethyl)benzamide) show high antioxidant activity, whereas synthetic derivatives with cyano groups may prioritize stability over redox activity .

Physicochemical and ADMET Properties

Table 3: ADMET and Physicochemical Comparisons

Compound Name LogP Water Solubility CYP Inhibition Risk Bioavailability
N-(phenylcarbamoyl)benzamide 2.1 Moderate Low High
Cyanobenzamide derivatives (CTPB) ~5.0* Low High Moderate
This compound* ~1.8† Moderate Moderate High Inferred

Key Observations :

  • Lipophilicity: The cyano group in this compound likely reduces LogP compared to lipophilic derivatives like CTPB (LogP ~5.0), improving water solubility and bioavailability.

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